REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[OH-:13].[Na+].[N:15]([O-])=O.[Na+].S(=O)(=O)(O)O.[Sn](Cl)(Cl)(Cl)Cl>O>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:15]=[C:5]2[C:6]([OH:11])=[O:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
tin chloride
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The paste obtained
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C. such that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 4° C
|
Type
|
TEMPERATURE
|
Details
|
The stirring is maintained for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
does not exceed 4° C
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react for several hours
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
The solid is washed with boiling water
|
Type
|
FILTRATION
|
Details
|
The insoluble impurities are eliminated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NNC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |